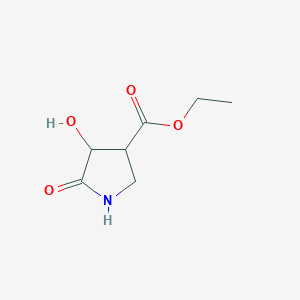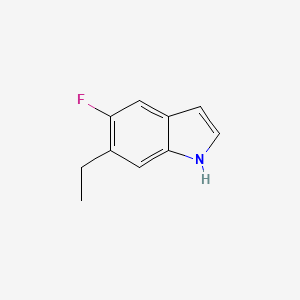
6-ethyl-5-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-5-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The addition of ethyl and fluoro groups to the indole structure can enhance its biological properties and make it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-1H-indole can be achieved through several methods. One common approach involves the nitration of indoline followed by reduction and cyclization to form the indole ring . Another method includes the Leimgruber-Batcho indole synthesis, which involves the condensation of an aniline derivative with a carbonyl compound, followed by cyclization and reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used in the reduction steps to facilitate the formation of the indole ring .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C or Raney nickel is often employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfonating agents like p-toluenesulfonic acid (TsOH) are used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted indole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
6-ethyl-5-fluoro-1H-indole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-indole: Lacks the ethyl group but shares similar biological activities.
6-ethyl-1H-indole: Lacks the fluoro group but has comparable chemical properties.
5-bromo-6-ethyl-1H-indole: Similar structure with a bromine atom instead of fluorine.
Uniqueness
6-ethyl-5-fluoro-1H-indole is unique due to the combined presence of both ethyl and fluoro groups, which can enhance its biological activity and chemical stability compared to other indole derivatives .
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H10FN/c1-2-7-6-10-8(3-4-12-10)5-9(7)11/h3-6,12H,2H2,1H3 |
InChI Key |
JZINUFMBUPAHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C=CNC2=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)
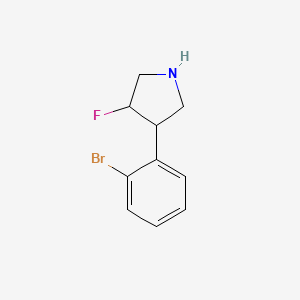
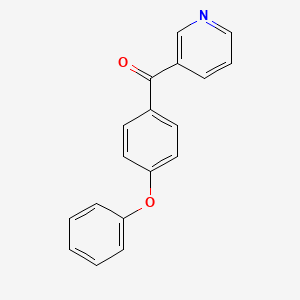
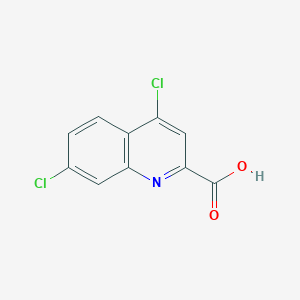
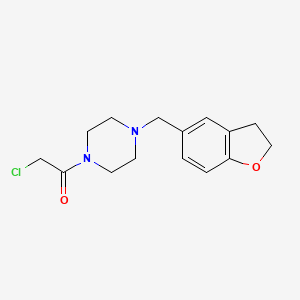
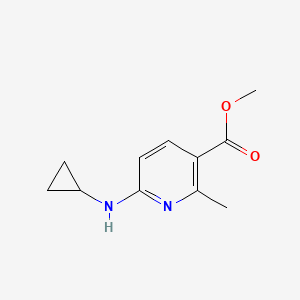
![3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12995826.png)

![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12995842.png)
![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)
![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B12995866.png)
